Ergostanol
Description
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYTXMNEANMLMU-OZEQXKMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6538-02-9 | |
| Record name | Ergostanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERGOSTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical preparation of ergostanol involves the hydrogenation of ergosteryl acetate in the presence of acetic acid. This process is typically carried out using palladium on carbon as a catalyst at elevated temperatures and pressures . The reaction proceeds through several intermediate stages, ultimately yielding ergostanyl acetate, which is then hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ergostanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group, to form esters and ethers.
Major Products:
Oxidation: Ergostanone
Reduction: this compound
Substitution: Ergostanyl esters and ethers
Scientific Research Applications
Biological Activities
Ergostanol exhibits several biological activities that make it a subject of interest in scientific research:
- Cholesterol Regulation : this compound has been shown to significantly reduce total and LDL (low-density lipoprotein) cholesterol levels. This effect is attributed to its ability to modulate lipid metabolism and enhance cholesterol excretion .
- Antioxidant Properties : The compound possesses antioxidant activity, which can help mitigate oxidative stress in cells. This property is vital for preventing chronic diseases associated with oxidative damage .
- Cancer Research : Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis. Its role in modulating cell signaling pathways could provide insights into cancer prevention strategies .
Nutritional Applications
This compound is present in various food sources, particularly mushrooms and some plant materials. Its incorporation into dietary supplements has been investigated for potential health benefits:
- Dietary Supplements : this compound is considered a functional ingredient in dietary supplements aimed at improving cardiovascular health. Its cholesterol-lowering effects are particularly beneficial for individuals with hyperlipidemia .
- Functional Foods : The addition of this compound to functional foods could enhance their health-promoting properties, making them more effective in disease prevention and health maintenance .
Pharmaceutical Development
The pharmaceutical industry has shown interest in this compound due to its bioactive properties:
- Drug Development : this compound derivatives are being explored for their potential use in developing new drugs targeting metabolic disorders and cardiovascular diseases. The structural similarity to cholesterol allows for modifications that could enhance therapeutic efficacy while minimizing side effects .
- Research on Steroidal Compounds : As a precursor to various steroid compounds, this compound is significant in synthesizing pharmaceuticals that require steroidal frameworks. This includes corticosteroids and sex hormones, which have extensive medical applications .
Case Studies
-
Cholesterol-Lowering Effects :
A study conducted by Brown et al. (1999) demonstrated that this compound supplementation led to a significant decrease in LDL cholesterol levels among participants with elevated cholesterol levels. The study highlighted the compound's potential as a natural alternative for managing cholesterol levels . -
Cancer Cell Studies :
Research examining the effects of this compound on human cancer cell lines revealed that it could inhibit cell growth and induce apoptosis in certain types of cancer cells. These findings suggest a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action .
Mechanism of Action
Ergostanol exerts its effects primarily by integrating into the fungal cell membrane, where it influences membrane fluidity and permeability . It acts as a target for antifungal agents, such as azoles, which inhibit ergosterol biosynthesis, leading to disrupted cell membrane integrity and ultimately fungal cell death . Additionally, this compound can be converted to ergocalciferol (vitamin D2) upon exposure to ultraviolet radiation .
Comparison with Similar Compounds
Ergosterol vs. Ergostanol
Ergosterol, the precursor to this compound, is critical for fungal membrane integrity but inactive in treating stiffness syndrome due to its unsaturated bonds . Hydrogenation of ergosterol yields this compound, which gains biological activity in guinea pigs .
Cholestanol and Stigmastanol
| Property | Cholestanol | Stigmastanol | This compound |
|---|---|---|---|
| Skeleton | Cholestane (C27) | Stigmastane (C29) | Ergostane (C28) |
| C-3 Configuration | 3β-OH | 3β-OH | 3β-OH |
| Bioactivity | Inactive in stiffness syndrome | Inactive in stiffness syndrome | Highly active |
Cholestanol and stigmastanol share structural similarities with this compound but lack the ergostane backbone, rendering them inactive in anti-stiffness assays .
Ergostanyl Acetate vs. Other Derivatives
Esterification of this compound’s C-3 hydroxyl group enhances its bioavailability and potency, with acetate showing optimal efficacy .
Key Research Findings
Anti-Stiffness Activity
Ecological and Pharmacological Roles
- Fungal Biomarker: this compound is a stable degradation product of ergosterol, detected in archaeological residues and environmental samples .
- Therapeutic Potential: Isolated from medicinal plants like Gynostemma pentaphyllum, this compound derivatives exhibit cytotoxicity against cancer cells (e.g., IC₅₀ = 1.5 μM in HL-60 leukemia cells) .
Biological Activity
Ergostanol, a sterol derived from fungi, has garnered significant attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is structurally similar to ergosterol, differing primarily in the presence of a double bond in the B ring. Its chemical formula is , and it exhibits a melting point of approximately 144-145°C . The compound is known for its solubility in organic solvents, which facilitates its extraction from fungal sources.
Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. In particular:
- Breast Cancer : this compound treatment has been shown to prolong survival in mice inoculated with breast cancer cells. The mechanism involves upregulation of pro-apoptotic factors such as Foxo3 and Bim, while downregulating anti-apoptotic signals .
- Prostate Cancer : this compound exhibits differential effects on androgen-dependent (LNCaP) and independent (DU-145) prostate cancer cells. It inhibits proliferation in LNCaP cells but promotes growth in DU-145 cells, suggesting a complex interaction with androgen receptors .
Anti-inflammatory Effects
This compound also demonstrates significant anti-inflammatory properties:
- In vitro studies using RAW 264.7 macrophages showed that this compound inhibits lipopolysaccharide (LPS)-induced inflammation by reducing tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) expression .
- In vivo experiments indicated that pretreatment with this compound reduced histopathological lung changes induced by LPS and cigarette smoke, highlighting its potential for treating chronic obstructive pulmonary disease (COPD) .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects as well. This compound activates the Nrf2 signaling pathway, enhancing cellular resistance to oxidative stress in neuronal cells. This activity suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role .
Pharmacokinetics
Pharmacokinetic studies of this compound reveal important insights into its absorption and metabolism:
- After oral administration (100 mg/kg) in rats, the peak plasma concentration (C_max) was observed at 2.27 µg/mL with an elimination half-life (t_1/2) of 5.90 hours .
- The area under the plasma concentration-time curve (AUC_0–36) was measured at 22.3 µg h/mL, indicating favorable bioavailability for therapeutic applications.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer demonstrated that this compound supplementation improved overall survival rates when combined with standard chemotherapy .
- COPD Management : A pilot study on patients with COPD indicated that this compound significantly reduced inflammatory markers and improved lung function over a 12-week treatment period .
Summary Table of Biological Activities
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Upregulates Foxo3, Bim |
| Anti-inflammatory | Reduces inflammation | Inhibits TNF-α, COX-2 |
| Neuroprotective | Protects against oxidative stress | Activates Nrf2 pathway |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
